2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
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Overview
Description
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a furan ring, a triazole ring, and a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the triazole ring through a cyclization reaction. The sulfanyl-acetic acid moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and reaction conditions is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl-acetic acid moiety may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with an iodine atom attached to the benzene ring.
Uniqueness
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its combination of a furan ring, a triazole ring, and a sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H9N3O3S/c1-12-8(6-3-2-4-15-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
MEEKIIKJJLHMBC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CO2 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
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